2-amino-N-(3-hydroxypropyl)benzamide
Overview
Description
The compound "2-amino-N-(3-hydroxypropyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which "2-amino-N-(3-hydroxypropyl)benzamide" belongs. Benzamides are a class of compounds characterized by a benzene ring attached to an amide group. They are of interest due to their potential biological activities and their use as intermediates in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized via a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . Another method involves the reaction of salicylic acid with amines under the catalysis of triethylamine to yield hydroxy-substituted benzamides . Additionally, N-(1-alkylamino-2,2-dichloroethyl)benzamides are synthesized by reacting N-(2,2-dichlorovinyl)amides with alkylamines . These methods highlight the versatility in the synthesis of benzamide derivatives, which could be applicable to the synthesis of "2-amino-N-(3-hydroxypropyl)benzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives can exhibit interesting features such as bond length variations due to the electron-withdrawing or donating nature of substituents . For example, the presence of an amide group can lead to delocalization of electron density, affecting the hybridization state of the nitrogen atom and influencing the overall geometry of the molecule . These structural analyses are crucial for understanding the chemical behavior and potential interactions of benzamide derivatives, including "2-amino-N-(3-hydroxypropyl)benzamide."
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. The presence of functional groups such as amides, hydroxyls, and amines can lead to interactions like hydrogen bonding, which can significantly influence the chemical properties and reactivity of these compounds . For instance, strong hydrogen bond donor sites in the molecule can lead to the formation of one-dimensional chains and three-dimensional hydrogen-bonded structures . These interactions are important for the design of benzamide-based molecules with desired chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. For example, some benzamide derivatives have been evaluated for their antimicrobial activities, showing a broad spectrum of activity against various microorganisms . The amphiphilic properties of certain benzamides can also affect biological membranes, influencing processes like photosynthetic electron transport . These properties are essential for the potential application of benzamide derivatives in medicinal chemistry.
Scientific Research Applications
Antibacterial Activity
Research has explored the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides, including 2-amino-N-(3-hydroxypropyl)benzamide, revealing their potential antibacterial activity. Specifically, these compounds demonstrated activity against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting their potential in antibacterial applications (Mobinikhaledi et al., 2006).
Antioxidant Properties
Studies have indicated that amino-substituted benzamide derivatives, such as 2-amino-N-(3-hydroxypropyl)benzamide, can act as powerful antioxidants by scavenging free radicals. Their electrochemical oxidation mechanisms are crucial in understanding their antioxidant properties (Jovanović et al., 2020).
Synthesis and Neuroleptic Activity
Research has been conducted on the synthesis of benzamides, including 2-amino-N-(3-hydroxypropyl)benzamide, to explore their potential neuroleptic activity. These studies focus on the relationship between the chemical structure and the neuroleptic (antipsychotic) activity, offering insights into developing new therapeutic agents (Iwanami et al., 1981).
Molecular Magnetism
Research into the use of 2-hydroxy-N-(3-hydroxypropyl)benzamide in coordination with metal ions has led to the development of metalloligands, which are of interest in the field of molecular magnetism. These studies focus on creating single-molecule and single-chain magnets, highlighting the compound's potential in advanced material science (Costes et al., 2010).
properties
IUPAC Name |
2-amino-N-(3-hydroxypropyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9-5-2-1-4-8(9)10(14)12-6-3-7-13/h1-2,4-5,13H,3,6-7,11H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFGUFMCWYGPJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407992 | |
Record name | 2-amino-N-(3-hydroxypropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-hydroxypropyl)benzamide | |
CAS RN |
30739-27-6 | |
Record name | 2-amino-N-(3-hydroxypropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.